molecular formula C14H9N3O3 B185604 N-(4-cyanophenyl)-2-nitrobenzamide CAS No. 95202-37-2

N-(4-cyanophenyl)-2-nitrobenzamide

Cat. No. B185604
CAS RN: 95202-37-2
M. Wt: 267.24 g/mol
InChI Key: VSAWIOIBVHRRKX-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-nitrobenzamide, also known as N-(4-cyanophenyl) picolinamide (CPA), is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. CPA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

CPA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been investigated for its potential use as an anti-inflammatory agent. Additionally, CPA has been studied for its potential applications in the field of materials science, particularly in the development of photovoltaic devices.

Mechanism Of Action

The mechanism of action of CPA is not fully understood. However, studies have suggested that CPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell cycle regulation and DNA repair. CPA may also induce apoptosis by activating the caspase pathway. In addition, CPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Studies have shown that CPA can induce cell cycle arrest and apoptosis in cancer cells. CPA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, studies have suggested that CPA may have antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using CPA in lab experiments is its potential as a lead compound for the development of anticancer and anti-inflammatory drugs. Another advantage is its potential use in the development of photovoltaic devices. However, one limitation of using CPA is its potential toxicity, which may limit its use in vivo.

Future Directions

For the study of CPA include further investigation of its mechanism of action, particularly in relation to its anticancer and anti-inflammatory effects. Additionally, further studies are needed to determine the potential toxicity of CPA and its derivatives. Further research is also needed to explore the potential applications of CPA in the development of photovoltaic devices.

Synthesis Methods

CPA can be synthesized through a multistep process involving the reaction of 4-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then hydrolyzed to yield CPA. The purity of the synthesized CPA can be enhanced through recrystallization and column chromatography.

properties

CAS RN

95202-37-2

Product Name

N-(4-cyanophenyl)-2-nitrobenzamide

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18)

InChI Key

VSAWIOIBVHRRKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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